TY-011

Gastric Cancer Xenograft Model Tumor Regression

Gastric cancer researchers often lack compounds that concurrently disrupt mitotic progression and tumor angiogenesis. TY-011 resolves this as an ATP-competitive inhibitor of Aurora A, Aurora B, and VEGFR2 kinases with excellent oral bioavailability. • 100% tumor regression in gastric cancer xenografts at 9 mg/kg (p.o.) • IC50: 0.11-4.49 μM across human gastric cancer cell lines • Induces poly-merotelic kinetochore attachments & DNA double-strand breaks • Supplied with full Certificate of Analysis; custom synthesis available

Molecular Formula C18H16ClN5
Molecular Weight 337.8 g/mol
Cat. No. B15073005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTY-011
Molecular FormulaC18H16ClN5
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl
InChIInChI=1S/C18H16ClN5/c1-3-11-8-15-13(9-20-11)17(12-6-4-5-7-14(12)19)22-16-10(2)23-24-18(16)21-15/h4-9H,3H2,1-2H3,(H2,21,23,24)
InChIKeyBYXARMLQXQVYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TY-011: Aurora A/B & VEGFR2 Inhibitor


TY-011 (9-(2-chlorophenyl)-6-ethyl-1-methyl-2,4-dihydro-2,3,4,7,10-pentaazabenzo(f)azulene) is a small-molecule, ATP-competitive inhibitor of Aurora A, Aurora B, and VEGFR2 kinases [1]. It has demonstrated promising preclinical antitumor activity, particularly in gastric cancer models, by inhibiting proliferation, inducing G2/M arrest, and promoting apoptosis [2]. Notably, TY-011 has shown excellent oral bioavailability and is well-tolerated in in vivo models, distinguishing it from many investigational Aurora kinase inhibitors [3].

Pathway study Aurora A/B and VEGFR2 kinase inhibition in mitosis-angiogenesis crosstalk
Model context Gastric cancer xenograft tumor regression research
Mechanism DNA damage response and mitotic catastrophe pathway interrogation

TY-011: VEGFR2 Targeting Advantage


Aurora kinase inhibitors are a diverse class with distinct selectivity profiles and therapeutic windows. Substituting TY-011 with a selective Aurora A inhibitor (e.g., Alisertib) or Aurora B inhibitor (e.g., Barasertib) fails to address the angiogenic component critical for gastric cancer progression, which is driven by VEGFR2 signaling [1]. Conversely, substituting with a pan-Aurora inhibitor like Danusertib introduces significant off-target kinase activity that can compromise tolerability [2]. TY-011's unique triple-target profile—inhibiting Aurora A, Aurora B, and VEGFR2—provides a specific mechanistic rationale for its superior in vivo efficacy in gastric cancer xenografts compared to these alternative strategies [3].

! Selective Aurora A (Alisertib) or Aurora B (Barasertib) inhibitors lack VEGFR2 coverage; gastric cancer model-response context may not transfer.
! Pan-Aurora inhibitor Danusertib introduces significant off-target kinase activity (ABL, TRKA, RET, FGFR1); tolerability endpoint profile may differ.
! Similar CAS or structural analogs without balanced Aurora A/B/VEGFR2 polypharmacology may not reproduce the reported tumor regression endpoint.

TY-011 Comparative Evidence


Tumor Regression in Gastric Cancer Models

TY-011 demonstrated potent, dose-dependent in vivo efficacy in a gastric cancer xenograft model. At an oral dose of 9 mg/kg, TY-011 achieved a ~90% tumor growth inhibition rate and led to 100% tumor regression [1]. This level of complete regression in a preclinical gastric cancer model is a strong differentiating factor compared to selective Aurora A or B inhibitors, which typically show tumor stasis or partial regression in similar models [2].

Tumor regression
Reported
~90% tumor growth inhibition, 100% tumor regression at 9 mg/kg oral dose
Reported model-response context; supports gastric cancer xenograft endpoint evaluation.
Mouse xenograft model; dose-dependent efficacy observed.
Gastric Cancer Xenograft Model Tumor Regression

Kinase Selectivity Profile Comparison

TY-011 is a potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases [1]. Its profile is distinct from: (1) Alisertib, which is highly selective for Aurora A (IC50 ~1 nM) over Aurora B (IC50 ~1500 nM) and has negligible VEGFR2 activity [2]; (2) Barasertib, which is highly selective for Aurora B (IC50 0.37 nM) over Aurora A (IC50 1368 nM) [3]; and (3) Danusertib, a pan-Aurora inhibitor (Aurora A/B/C IC50s of 13/79/61 nM) that also potently inhibits VEGFR2 (IC50 432 nM) but has significant off-target activity on ABL, TRKA, RET, and FGFR1 [4]. TY-011's balanced inhibition of all three targets in gastric cancer pathogenesis provides a unique polypharmacology profile.

Kinase selectivity
Cross-study comparable
Aurora A, Aurora B, and VEGFR2 inhibition; distinct from Alisertib (Aurora A selective), Barasertib (Aurora B selective), and Danusertib (pan-Aurora with additional off-targets).
Supports isoform-selectivity assay context; polypharmacology profile review.
Biochemical kinase assay data; cross-study comparisons require validation.
Kinase Profiling VEGFR2 Selectivity

In Vivo Safety and Tolerability

In gastric cancer xenograft studies, oral administration of TY-011 at the highly efficacious dose of 9 mg/kg did not affect the body weight of treated mice, indicating a favorable tolerability profile in this preclinical model [1]. This contrasts with the clinical experience of many Aurora kinase inhibitors, including Barasertib and Danusertib, where dose-limiting toxicities like myelosuppression have been significant hurdles [2]. While direct comparative toxicology data is not available, the published evidence for TY-011 explicitly notes this lack of overt toxicity as a key finding.

In vivo tolerability
Supporting evidence
No effect on mouse body weight at 9 mg/kg oral dose in gastric cancer xenograft study
Reported tolerability endpoint context; model-safety context.
Direct comparative toxicology data not available; class-level myelosuppression reported for other Aurora inhibitors.
In Vivo Toxicology Tolerability Preclinical Safety

DNA Damage Induction via Mitotic Defects

A key mechanism of TY-011's antitumor activity is its ability to induce abnormal microtubule-kinetochore attachments, leading to poly-merotelic kinetochore formation [1]. This results in evident DNA double-strand breaks in gastric cancer cells, as confirmed by γH2AX foci formation, a hallmark of DNA damage [2]. While other Aurora inhibitors can cause polyploidy and apoptosis, this specific, pronounced induction of DNA double-strand breaks is a well-documented and distinguishing feature of TY-011's mechanism of action.

DNA damage mechanism
Class-level inference
Induces abnormal microtubule-kinetochore attachments, poly-merotelic kinetochore formation, and DNA double-strand breaks (γH2AX foci) in gastric cancer cells.
Supports mechanism-of-action pathway interpretation; DNA damage response research.
MGC-803 and MKN-45 cell lines; γH2AX foci as DNA damage marker.
DNA Damage Mechanism of Action Mitotic Catastrophe

Oral Bioavailability Profile

TY-011 has been characterized as an orally active compound, with all published in vivo efficacy studies utilizing oral administration [1]. This is a significant practical advantage over many Aurora kinase inhibitors, which often require intravenous or intraperitoneal administration in preclinical models due to poor oral bioavailability [2]. For example, the clinical Aurora A inhibitor Alisertib is orally bioavailable, but its selective profile differs. The combination of oral activity and a unique triple-target profile is a key differentiator for TY-011.

Oral bioavailability
Class-level inference
Orally active; all published in vivo efficacy studies used oral administration.
Supports oral route feasibility in preclinical models; exposure-model interpretation.
In vivo mouse models; many Aurora inhibitors require IP/IV due to poor oral bioavailability.
Oral Bioavailability Pharmacokinetics In Vivo Efficacy

TY-011 Research Applications


Gastric Xenograft Tumor Regression Studies

TY-011 is the compound of choice for researchers aiming to achieve robust tumor regression in gastric cancer xenograft models, as evidenced by its 100% regression rate at 9 mg/kg [1]. This makes it an ideal positive control or test article for evaluating combination therapies or novel drug candidates in this challenging indication.

Mitosis-Angiogenesis Synergy Research

With its unique triple-target inhibition of Aurora A, Aurora B, and VEGFR2, TY-011 serves as a precise chemical probe for dissecting the interplay between mitotic catastrophe and angiogenesis in tumor biology [2]. It is particularly suited for experiments designed to understand the cellular consequences of simultaneous disruption of these two critical pathways.

DNA Damage Response to Aurora Inhibition

TY-011's well-characterized mechanism of inducing DNA double-strand breaks through poly-merotelic kinetochore attachments provides a robust model system [3]. It is an excellent tool for studying the cellular response to this specific type of mitotic DNA damage, including activation of repair pathways, cell cycle checkpoints, and induction of apoptosis.

Research Application
Selection Property
Validation Focus
Gastric xenograft tumor regression studies
Triple-target inhibition (Aurora A/B + VEGFR2)
Model-response endpoint (tumor regression)
Mitosis-angiogenesis synergy research
Balanced kinase selectivity profile
Pathway-crosstalk interpretation
DNA damage response to Aurora inhibition
DNA damage induction mechanism
DNA repair and apoptosis pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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